![molecular formula C15H11N3O6 B5566035 5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)

5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione, commonly known as MNI-valproic acid, is a synthetic compound that has gained significant attention in the field of scientific research. It is a derivative of valproic acid, a drug commonly used to treat epilepsy, bipolar disorder, and migraines. MNI-valproic acid has shown promising results in various studies, making it a potential candidate for future research.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

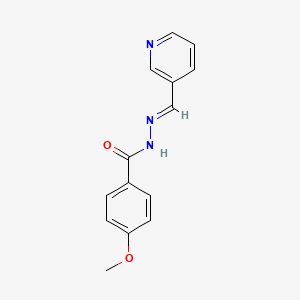

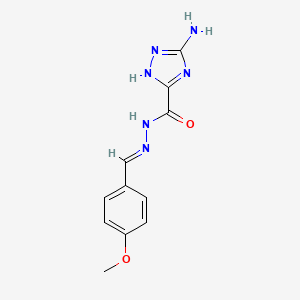

The study by Ş. Küçükgüzel et al. (1999) focused on the synthesis of various compounds, including ones structurally related to 5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione, evaluated for antimycobacterial activity against Mycobacterium fortuitum and Mycobacterium tuberculosis. The compounds exhibited promising activity, particularly against M. tuberculosis, highlighting potential applications in tuberculosis treatment Ş. Küçükgüzel et al., 1999.

Heterocyclic Compound Synthesis

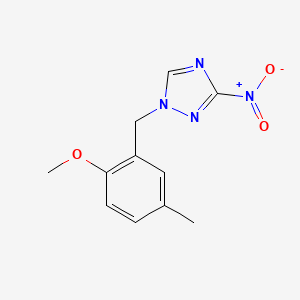

I. Hirao et al. (1971) explored the synthesis of various heterocyclic compounds, including furan and triazine derivatives, through reactions involving 5-nitro-2-furimidoylhydrazine. These synthetic routes contribute to the broader field of heterocyclic chemistry, providing insights into the formation of complex molecules that could have further scientific and medicinal applications I. Hirao et al., 1971.

Electrophilic Substitution Reactions

Research by E. Vlasova et al. (2011) on 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles investigated the effects of substituents on the furan ring and studied electrophilic substitution reactions. This work contributes to our understanding of how electronic effects influence reactivity in heterocyclic compounds, offering a basis for further chemical synthesis and modification strategies E. Vlasova et al., 2011.

Antileukemic Agents

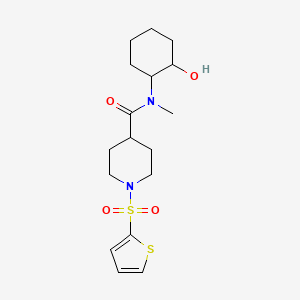

A study by N. R. T. Gowda et al. (2009) involved the synthesis and evaluation of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential antileukemic agents. This research illustrates the potential of structurally related compounds in the development of new treatments for leukemia, showcasing the importance of molecular modification in the discovery of chemotherapeutic agents N. R. T. Gowda et al., 2009.

Antiprotozoal Activity

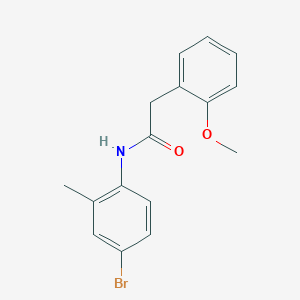

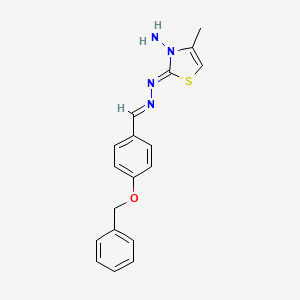

The work by M. Neville and J. Verge (1977) on thiazoles bearing 5-nitro-2-furyl and related functions screened for activity against Trypanosoma cruzi indicates the potential of these compounds in treating infections caused by this protozoan. This highlights an important area of research in the development of antiprotozoal drugs M. Neville & J. Verge, 1977.

Propiedades

IUPAC Name |

(5Z)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O6/c1-23-13-6-8(18(21)22)2-4-10(13)12-5-3-9(24-12)7-11-14(19)17-15(20)16-11/h2-7H,1H3,(H2,16,17,19,20)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLANMRDBWBBVOK-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[5-(2-Methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)